molecular formula C5H2ClFO2S B12075989 5-Chloro-4-fluorothiophene-2-carboxylic acid

5-Chloro-4-fluorothiophene-2-carboxylic acid

Cat. No.: B12075989
M. Wt: 180.59 g/mol
InChI Key: STDFEFKLQQUYQW-UHFFFAOYSA-N
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Description

5-Chloro-4-fluorothiophene-2-carboxylic acid (CAS: 2092678-91-4) is a halogenated heterocyclic carboxylic acid with the molecular formula C₅H₂ClFO₂S and a molecular weight of 180.58 g/mol. Its structure features a thiophene ring substituted with chlorine (position 5), fluorine (position 4), and a carboxylic acid group (position 2). The compound requires storage under inert, light-protected conditions at 2–8°C due to its sensitivity .

It carries hazard warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating careful handling .

Properties

Molecular Formula

C5H2ClFO2S

Molecular Weight

180.59 g/mol

IUPAC Name

5-chloro-4-fluorothiophene-2-carboxylic acid

InChI

InChI=1S/C5H2ClFO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H,8,9)

InChI Key

STDFEFKLQQUYQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-4-fluorothiophene-2-carboxylic acid typically involves the following steps:

    Halogenation: The introduction of chlorine and fluorine atoms into the thiophene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas (Cl2) and fluorine gas (F2) or their respective halogenating agents.

    Carboxylation: The introduction of a carboxyl group (-COOH) into the thiophene ring. This can be done through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods:

Industrial production of 5-Chloro-4-fluorothiophene-2-carboxylic acid may involve large-scale halogenation and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-4-fluorothiophene-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

5-Chloro-4-fluorothiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials with specific electronic and optical properties.

Biology and Medicine:

In biological research, this compound is used to study the interactions of halogenated thiophenes with biological systems

Industry:

In the industrial sector, 5-Chloro-4-fluorothiophene-2-carboxylic acid is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluorothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (EWGs): The nitro group in 5-chloro-4-nitrothiophene-2-carboxylic acid (similarity 0.62) is a stronger EWG than fluorine, likely increasing the carboxylic acid's acidity compared to the chloro-fluoro analogue .
  • Aromatic vs.

Physicochemical Properties and Reactivity

  • Acidity: The carboxylic acid group’s pKa is influenced by adjacent substituents. Nitro (NO₂) and sulfonyl (SO₂) groups lower pKa significantly compared to halogens (Cl/F) due to stronger electron withdrawal .
  • Solubility: Halogenated thiophenes generally exhibit low aqueous solubility. The fluorophenyl derivative (115933-30-7 ) may show improved organic solvent compatibility, while the morpholine sulfonyl derivative (948015-50-7 ) could have enhanced polarity .
  • Stability: Nitro-substituted compounds (e.g., 187949-86-6 ) may be less stable under reducing conditions compared to halogenated analogues .

Biological Activity

5-Chloro-4-fluorothiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Chloro-4-fluorothiophene-2-carboxylic acid features a thiophene ring with chlorine and fluorine substituents, which contribute to its unique reactivity and biological properties. Its molecular formula is C5H3ClFO2SC_5H_3ClFO_2S with a molecular weight of approximately 178.59 g/mol. The presence of halogen atoms enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of 5-Chloro-4-fluorothiophene-2-carboxylic acid is primarily attributed to its ability to modulate various cellular pathways:

  • Cytokine Production : Research indicates that this compound can trigger the production of pro-inflammatory cytokines such as IL-6, TNF-alpha, and IL-1beta in endothelial cells. This activity suggests a role in inflammatory processes and potential applications in treating inflammatory diseases .
  • Adhesion Molecule Expression : It induces the expression of adhesion molecules like ICAM1 and VCAM1, which are critical for leukocyte adhesion and migration during inflammation .
  • Transcription Factor Activation : The compound activates NF-kappa-B, a key transcription factor involved in immune responses, further linking it to inflammatory signaling pathways .

Antimicrobial Properties

Preliminary studies have indicated that 5-Chloro-4-fluorothiophene-2-carboxylic acid exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. The mechanisms may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Case Studies

Several studies have focused on the biological effects of 5-Chloro-4-fluorothiophene-2-carboxylic acid:

  • Inflammation Modulation : A study demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines in a murine model of inflammation, highlighting its potential as an anti-inflammatory agent .
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines (e.g., breast cancer) showed that 5-Chloro-4-fluorothiophene-2-carboxylic acid inhibited cell growth with an IC50 value in the low micromolar range, indicating strong anticancer activity.

Comparative Analysis

To better understand the unique properties of 5-Chloro-4-fluorothiophene-2-carboxylic acid, it can be compared with structurally similar compounds:

Compound NameHalogen SubstituentUnique Properties
5-Chloro-4-fluorothiophene-2-carboxylic AcidChlorine & FluorineEnhanced reactivity; potential anti-inflammatory effects
4-Chloro-5-fluorothiophene-2-carboxylic AcidChlorine & FluorineExhibits significant anti-inflammatory activity
5-Bromo-4-fluorothiophene-2-carboxylic AcidBromine & FluorineDifferent halogen combination affects reactivity

Q & A

Q. What are the recommended synthetic strategies for 5-Chloro-4-fluorothiophene-2-carboxylic acid, and how can regioselectivity be ensured?

  • Methodological Answer : Synthesis typically involves halogenation of thiophene precursors. For example:
  • Step 1 : Start with thiophene-2-carboxylic acid. Introduce chlorine via electrophilic substitution (e.g., using Cl₂/FeCl₃) at the 5-position.
  • Step 2 : Fluorinate the 4-position using directed metalation (e.g., LDA or Grignard reagents) followed by electrophilic fluorination (e.g., Selectfluor™).
  • Regioselectivity Control : Use steric and electronic directing groups (e.g., carboxylic acid) to guide halogen placement. Monitor intermediates via 1H^{1}\text{H} and 19F^{19}\text{F} NMR for positional verification .

Q. What safety protocols are critical when handling 5-Chloro-4-fluorothiophene-2-carboxylic acid in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation), lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes. Avoid inhalation—move to fresh air and seek medical attention .
  • Environmental Precautions : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are optimal for characterizing 5-Chloro-4-fluorothiophene-2-carboxylic acid?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^{1}\text{H} NMR (for H-environment), 19F^{19}\text{F} NMR (for F-substitution), and LC-MS (for molecular ion verification).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
  • Crystallography : Single-crystal X-ray diffraction resolves substitution patterns and bond angles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-Chloro-4-fluorothiophene-2-carboxylic acid in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian or ORCA software to assess frontier molecular orbitals (HOMO/LUMO) for Suzuki-Miyaura coupling feasibility.
  • Reactivity Hotspots : Identify electron-deficient positions (e.g., C-5 Cl vs. C-4 F) using electrostatic potential maps. Validate with experimental kinetic studies .

Q. What contradictions exist in reported solubility data for halogenated thiophene derivatives, and how can they be resolved?

  • Methodological Answer :
  • Data Discrepancies : Solubility in polar solvents (e.g., DMSO) may vary due to crystallinity or hydrate formation.
  • Resolution : Perform thermogravimetric analysis (TGA) to detect hydrates. Use standardized shake-flask methods with UV quantification under controlled humidity .

Q. How does the electronic effect of the 4-fluoro substituent influence the acidity of the carboxylic acid group?

  • Methodological Answer :
  • Experimental Approach : Measure pKa via potentiometric titration in aqueous-organic solvents (e.g., H₂O/MeOH). Compare with non-fluorinated analogs.
  • Theoretical Insight : Fluorine’s electron-withdrawing effect increases acidity by stabilizing the deprotonated form. Validate with Hammett substituent constants (σₚ) .

Q. What strategies mitigate side reactions during derivatization of 5-Chloro-4-fluorothiophene-2-carboxylic acid into amides or esters?

  • Methodological Answer :
  • Activation : Use coupling agents (e.g., EDC/HOBt) to minimize racemization.
  • Solvent Choice : Anhydrous DMF or THF reduces hydrolysis.
  • Monitoring : Track reaction progress via FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹) .

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